molecular formula C26H24N8O2 B10913233 1-methyl-N,N'-bis[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3,5-dicarboxamide

1-methyl-N,N'-bis[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10913233
M. Wt: 480.5 g/mol
InChI Key: ABQSZXXBALNTFD-UHFFFAOYSA-N
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Description

1-METHYL-N~3~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes multiple pyrazole rings and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-METHYL-N~3~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactions. One common method includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Coupling with Phenyl Groups: The pyrazole rings are then coupled with phenyl groups through a series of substitution reactions, often using halogenated phenyl derivatives and a base such as potassium carbonate.

    Final Assembly: The final step involves the coupling of the substituted pyrazole rings with a central pyrazole core, facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-METHYL-N~3~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted pyrazole derivatives.

Scientific Research Applications

1-METHYL-N~3~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N~3~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-METHYL-N~3~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE can be compared with other similar compounds, such as:

    Bis(pyrazolyl)methanes: These compounds also contain multiple pyrazole rings and are known for their biological activities and applications in coordination chemistry.

    Indole Derivatives: Indole derivatives share some structural similarities and are widely studied for their biological activities, including anticancer and antimicrobial properties.

    Imidazole Derivatives: Imidazole derivatives are another class of heterocyclic compounds with diverse applications in chemistry and biology.

The uniqueness of 1-METHYL-N~3~,N~5~-BIS[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE lies in its specific structure, which combines multiple pyrazole rings with phenyl groups, leading to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N8O2

Molecular Weight

480.5 g/mol

IUPAC Name

1-methyl-3-N,5-N-bis[4-(3-methylpyrazol-1-yl)phenyl]pyrazole-3,5-dicarboxamide

InChI

InChI=1S/C26H24N8O2/c1-17-12-14-33(29-17)21-8-4-19(5-9-21)27-25(35)23-16-24(32(3)31-23)26(36)28-20-6-10-22(11-7-20)34-15-13-18(2)30-34/h4-16H,1-3H3,(H,27,35)(H,28,36)

InChI Key

ABQSZXXBALNTFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3C)C(=O)NC4=CC=C(C=C4)N5C=CC(=N5)C

Origin of Product

United States

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